molecular formula C12H16ClNO2S B2505744 4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide CAS No. 1396746-00-1

4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

Cat. No.: B2505744
CAS No.: 1396746-00-1
M. Wt: 273.78
InChI Key: SXHQSVJQZKMMNO-UHFFFAOYSA-N
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Description

4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a useful research compound. Its molecular formula is C12H16ClNO2S and its molecular weight is 273.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Unexpected Dimerization of a Nitrobenzyl Chloride under Basic Conditions

Research by Santos et al. (2013) explores the degradation studies of a promising antitumor agent, highlighting the importance of understanding the stability and degradation products of chemotherapeutic agents (G. C. D. Santos et al., 2013).

Cleavage of Halogenobenzophenones by Potassamide in Ammonia

Gibson et al. (1975) describe the chemical reactions leading to various benzamides and their derivatives, offering potential pathways for synthesizing novel compounds with potential biological activity (M. Gibson et al., 1975).

The Thermal Decomposition of N,O-Diacyl-N-t-butylhydroxylamines

Uchida et al. (1981) study the thermal decomposition of specific hydroxylamines, which could provide insights into the stability and reactivity of related benzamide compounds under certain conditions (Y. Uchida et al., 1981).

The Formation and Metabolism of N-hydroxymethyl Compounds

Overton et al. (1986) investigate the electrophilic properties of certain benzamides, which could be relevant for understanding the reactivity and potential biological interactions of similar compounds (M. Overton et al., 1986).

Metabolism of Dichlorobenzamide in Rats and Mice

Bakke et al. (1988) discuss the metabolism and excretion pathways of dichlorobenzamide in rodents, providing insights into how similar compounds might be metabolized in biological systems (J. Bakke et al., 1988).

Properties

IUPAC Name

4-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c1-12(16,8-17-2)7-14-11(15)9-3-5-10(13)6-4-9/h3-6,16H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHQSVJQZKMMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)Cl)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.